

# 3-Methoxy-5-nitrophenol chemical properties and reactivity

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## Compound of Interest

Compound Name: 3-Methoxy-5-nitrophenol

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An In-depth Technical Guide to the Chemical Properties and Reactivity of **3-Methoxy-5-nitrophenol**

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

## Introduction

**3-Methoxy-5-nitrophenol** is a highly functionalized aromatic compound that serves as a pivotal intermediate in advanced organic synthesis. Its unique substitution pattern, featuring an activating hydroxyl group, a moderately activating methoxy group, and a deactivating nitro group, imparts a nuanced reactivity profile that can be strategically exploited. This guide offers a comprehensive exploration of its physicochemical properties, spectroscopic signature, key chemical transformations, and synthetic applications. The insights provided herein are intended to empower researchers in leveraging this versatile building block for the design and synthesis of complex target molecules, particularly within the pharmaceutical and materials science sectors.<sup>[1][2][3]</sup>

## Physicochemical and Spectroscopic Properties

The fundamental properties of **3-Methoxy-5-nitrophenol** are crucial for its handling, reaction setup, and purification. These characteristics are summarized below.

## Physical and Chemical Data

Property	Value	Source(s)
IUPAC Name	3-methoxy-5-nitrophenol	[4]
CAS Number	7145-49-5	[4][5][6][7]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>4</sub>	[4][6]
Molecular Weight	169.13 g/mol	[4]
Appearance	Light brown solid	[8]
Melting Point	94-95 °C	[9]
Boiling Point	335.7 ± 32.0 °C (Predicted)	[9]
Purity	Typically ≥98%	[10]

## Spectroscopic Profile (Theoretical Analysis)

While specific experimental spectra for this exact compound are not readily available in public databases, its spectroscopic signature can be reliably predicted based on the analysis of its functional groups and comparison with structurally similar molecules like 3-methoxyphenol.[11]  
[12]

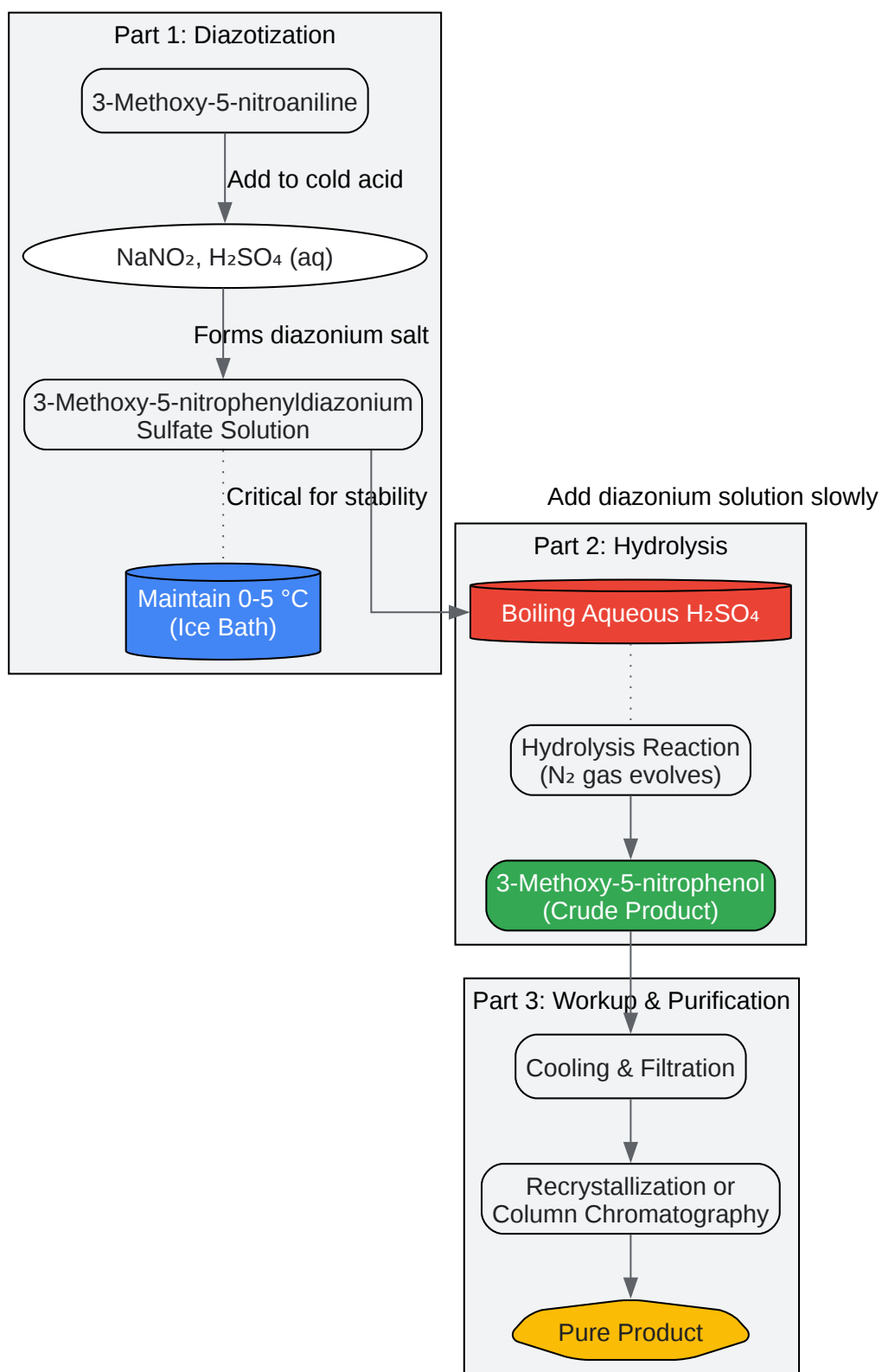
- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): The proton NMR spectrum is expected to show four distinct signals.
  - ~3.85 ppm (s, 3H): A singlet corresponding to the methoxy (-OCH<sub>3</sub>) protons.
  - ~5.5-6.5 ppm (s, br, 1H): A broad singlet for the phenolic hydroxyl (-OH) proton, which is exchangeable with D<sub>2</sub>O.
  - ~7.0-7.8 ppm (3H, aromatic region): The three aromatic protons will appear as distinct signals. Due to the meta substitution pattern, they would likely appear as a triplet (or more complex multiplet) for H4 and two doublets (or complex multiplets) for H2 and H6, with small (2-3 Hz) meta-coupling constants. The precise shifts are influenced by the combined electronic effects of the substituents.

- $^{13}\text{C}$  NMR (100 MHz,  $\text{CDCl}_3$ ): The molecule possesses seven unique carbon atoms, which would result in seven signals.
  - ~55-56 ppm: The methoxy carbon ( $-\text{OCH}_3$ ).
  - ~105-115 ppm: Aromatic carbons ortho and para to the two oxygen-containing groups (C2, C4, C6), which are shielded.
  - ~148-165 ppm: Aromatic carbons directly attached to the electron-withdrawing nitro group (C5) and the electron-donating oxygen atoms (C1, C3), which are significantly deshielded.
- Infrared (IR) Spectroscopy: The IR spectrum provides clear confirmation of the key functional groups.
  - ~3200-3500  $\text{cm}^{-1}$  (broad): Strong, broad absorption due to the O-H stretching of the phenolic group.
  - ~2850-3000  $\text{cm}^{-1}$  (medium): C-H stretching from the aromatic ring and the methoxy group.
  - ~1580-1600  $\text{cm}^{-1}$  (strong): C=C stretching within the aromatic ring.
  - ~1520-1540  $\text{cm}^{-1}$  (strong, asymmetric) & ~1340-1360  $\text{cm}^{-1}$  (strong, symmetric): Characteristic N-O stretching vibrations of the nitro ( $-\text{NO}_2$ ) group.
  - ~1200-1280  $\text{cm}^{-1}$  (strong): Asymmetric C-O-C stretching of the aryl ether.
  - ~1000-1050  $\text{cm}^{-1}$  (medium): Symmetric C-O-C stretching.

## Synthesis of 3-Methoxy-5-nitrophenol

A reliable and common method for synthesizing substituted phenols is through the diazotization of the corresponding aniline, followed by hydrolysis of the diazonium salt. This approach is applicable for the preparation of **3-Methoxy-5-nitrophenol** from 3-methoxy-5-nitroaniline.<sup>[13]</sup>

## Synthetic Workflow Diagram



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Caption: Synthetic workflow for **3-Methoxy-5-nitrophenol**.

## Experimental Protocol: Diazotization-Hydrolysis

This protocol is adapted from a general procedure for the synthesis of nitrophenols from nitroanilines.<sup>[13]</sup>

### Materials:

- 3-Methoxy-5-nitroaniline
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Sodium Nitrite ( $\text{NaNO}_2$ )
- Deionized Water
- Ice
- Ethyl Acetate
- Brine

### Procedure:

- **Diazotization:** In a beaker, carefully add concentrated  $\text{H}_2\text{SO}_4$  to water, and cool the mixture to 0-5 °C in an ice-salt bath.
- Add finely powdered 3-methoxy-5-nitroaniline to the cold acid solution with vigorous stirring to form a fine suspension.
- Slowly add a pre-cooled aqueous solution of sodium nitrite ( $\text{NaNO}_2$ ) dropwise. The key is to maintain the temperature below 5 °C throughout the addition to prevent premature decomposition of the diazonium salt. Stir for an additional 20-30 minutes after addition is complete.
- **Hydrolysis:** In a separate flask equipped with a condenser, bring a dilute solution of sulfuric acid to a boil.

- Slowly and carefully add the cold diazonium salt solution to the boiling acid. Vigorous evolution of nitrogen gas will be observed.
  - Causality: Adding the diazonium salt to hot acid ensures immediate hydrolysis, minimizing side reactions and the accumulation of unstable diazonium species.
- After the addition is complete, continue boiling for 15-20 minutes to ensure the complete decomposition of any remaining diazonium salt.
- Workup and Purification: Cool the reaction mixture in an ice bath to precipitate the crude product.
- Collect the solid product by vacuum filtration and wash with cold water.
- The crude **3-methoxy-5-nitrophenol** can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.

## Chemical Reactivity and Key Transformations

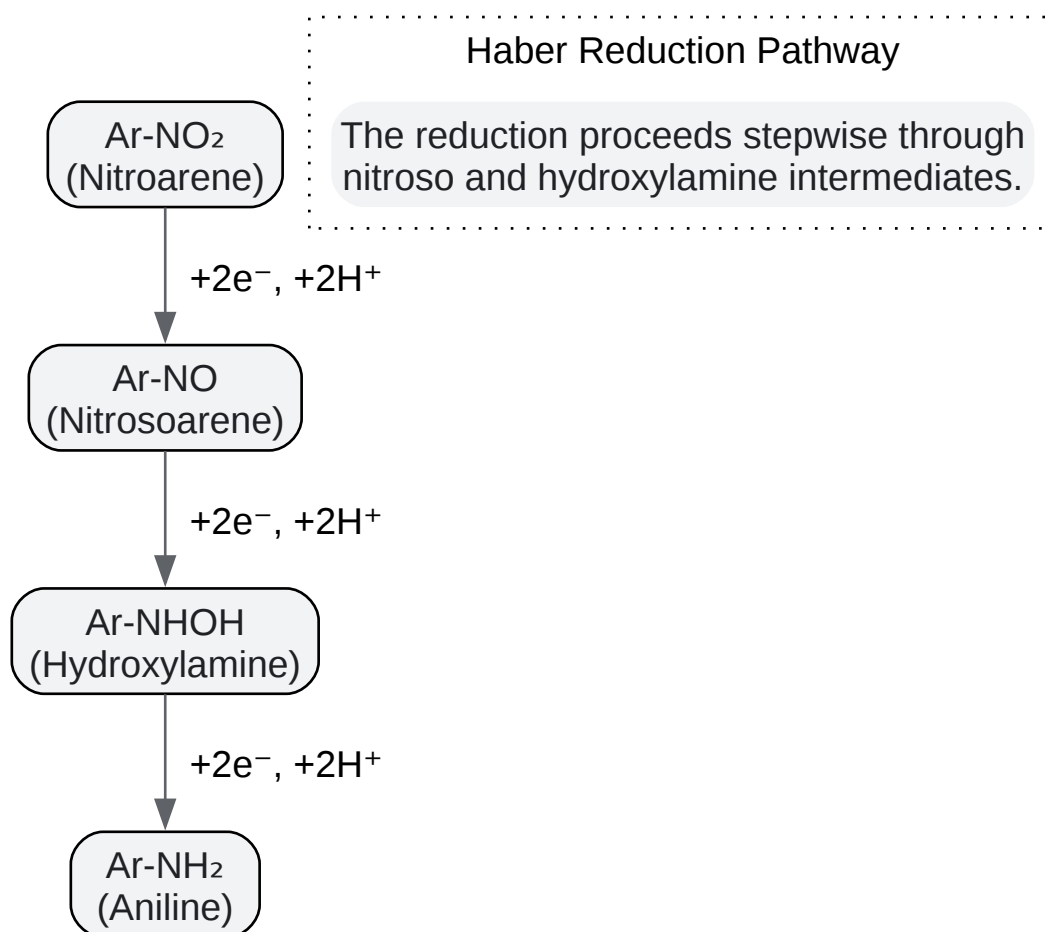
The reactivity of **3-methoxy-5-nitrophenol** is dictated by its three functional groups. Strategic manipulation of these sites makes it a versatile synthetic intermediate.

### Reduction of the Nitro Group

The conversion of the nitro group to an amine is arguably the most valuable transformation of this molecule, yielding 3-amino-5-methoxyphenol, a key building block for many dyes and pharmaceutical agents.

Common Methods:

- Catalytic Hydrogenation: This is often the cleanest method, using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. It proceeds under mild conditions and typically gives high yields with simple workup.<sup>[14]</sup>
- Metal-Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or tin(II) chloride (SnCl<sub>2</sub>) in acidic media (e.g., HCl) are robust and cost-effective.<sup>[14]</sup>



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Caption: General mechanism for nitro group reduction.

Protocol: Catalytic Hydrogenation using Pd/C

- Setup: To a solution of **3-methoxy-5-nitrophenol** (1.0 eq) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) in a hydrogenation flask, add 10% Palladium on Carbon (Pd/C) (5-10 mol%).
  - Expertise: Methanol is an excellent solvent as it solubilizes the starting material and the product, and it is inert to the reaction conditions. The catalyst is used in catalytic amounts as it is regenerated during the cycle.
- Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with nitrogen or argon, then evacuate and backfill with hydrogen gas.

- Pressurize the vessel with hydrogen (typically 1-4 atm) and begin vigorous stirring or shaking at room temperature.
- Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
  - Trustworthiness: It is crucial to filter under an inert atmosphere as the catalyst can be pyrophoric. The Celite® prevents the fine catalyst powder from passing through the filter paper.
- Concentrate the filtrate under reduced pressure to yield the crude 3-amino-5-methoxyphenol, which can be further purified if necessary.

## O-Demethylation of the Methoxy Group

Cleavage of the robust aryl-methyl ether bond is a challenging but essential transformation for accessing the corresponding catechol or resorcinol derivatives. This reaction converts **3-methoxy-5-nitrophenol** into 5-nitroresorcinol.

Primary Reagents:

- Boron Tribromide ( $\text{BBr}_3$ ): The reagent of choice for its high reactivity and effectiveness at low temperatures.[\[15\]](#)
- Strong Protic Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether at high temperatures.[\[15\]](#)

Protocol: O-Demethylation using  $\text{BBr}_3$

- Setup: Dissolve **3-methoxy-5-nitrophenol** (1.0 eq) in a dry, aprotic solvent (e.g., Dichloromethane, DCM) in a flame-dried flask under an inert atmosphere (Nitrogen or Argon).
- Cool the solution to  $-78\text{ }^\circ\text{C}$  using a dry ice/acetone bath.



- Causality:  $\text{BBr}_3$  is highly reactive and the reaction is exothermic. Starting at very low temperatures is critical to control the reaction rate and prevent side reactions.<sup>[15]</sup>
- Slowly add a solution of  $\text{BBr}_3$  (1.1-1.5 eq) in DCM dropwise via syringe.
- After the addition, allow the reaction to slowly warm to room temperature and stir for several hours or until TLC indicates complete consumption of the starting material.
- Quenching: Cool the reaction mixture back to 0 °C and very slowly and carefully quench by adding methanol, followed by water. This must be done with extreme caution as  $\text{BBr}_3$  reacts violently with protic solvents.
- Workup: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-nitroresorcinol.

## Electrophilic Aromatic Substitution

The aromatic ring's reactivity towards electrophiles is governed by the directing effects of the substituents.

- Activating Groups: The -OH and -OCH<sub>3</sub> groups are strongly activating and ortho, para-directing.
- Deactivating Group: The -NO<sub>2</sub> group is strongly deactivating and meta-directing.

The positions C2, C4, and C6 are activated. The nitro group at C5 deactivates the ring overall but does not change the directing preference of the hydroxyl and methoxy groups. Therefore, electrophilic substitution (e.g., halogenation, nitration, Friedel-Crafts reactions) is expected to occur preferentially at the C4 and C6 positions, which are ortho to one activating group and para to the other.<sup>[16][17]</sup>

## Applications in Research and Drug Development

The true value of **3-methoxy-5-nitrophenol** lies in its role as a versatile scaffold. The nitro group, methoxy group, and phenolic hydroxyl can be selectively modified, allowing for the construction of complex molecular architectures.

- **Pharmaceutical Intermediates:** The reduction product, 3-amino-5-methoxyphenol, is a precursor for synthesizing inhibitors of various enzymes or receptor ligands where a substituted aminophenol core is required. Nitroaromatic compounds themselves are recognized as important pharmacophores in a range of drugs, including antimicrobial and antiprotozoal agents.[3]
- **Building Block for Bioactive Molecules:** The ability to perform O-demethylation provides access to dihydroxy-nitroaromatic systems, which are common motifs in natural products and other bioactive compounds.
- **Materials Science:** Substituted nitrophenols can be used in the synthesis of dyes, polymers, and other functional materials.

## Safety and Handling

As with all nitroaromatic compounds, **3-methoxy-5-nitrophenol** should be handled with care.

- **General Hazards:** Aromatic nitro compounds are often toxic and can be irritants. Based on data for similar compounds, it may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[18][19]
- **Personal Protective Equipment (PPE):** Always handle this chemical in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

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